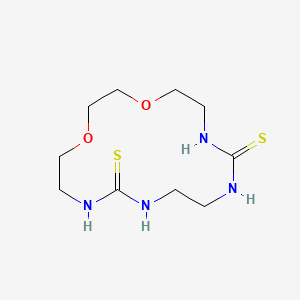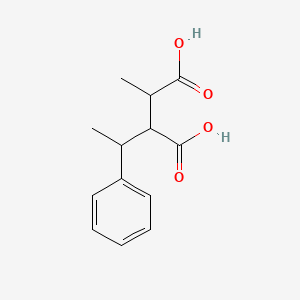![molecular formula C16H25NO2 B11710178 Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone](/img/structure/B11710178.png)
Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone: is a complex organic compound with a unique structure that combines a morpholine ring with a tricyclic undecane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone typically involves the reaction of tricyclo[4.3.1.1~3,8~]undecane derivatives with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the tricyclic framework is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[4.3.1.1~3,8~]undecane: A structurally related compound with a similar tricyclic framework.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone is unique due to its combination of a morpholine ring with a tricyclic undecane framework. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C16H25NO2 |
|---|---|
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
morpholin-4-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone |
InChI |
InChI=1S/C16H25NO2/c18-15(17-3-5-19-6-4-17)16-9-12-1-2-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 |
InChI-Schlüssel |
ODNLNGNASOAADU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)
![3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710100.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)


![1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11710116.png)
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11710119.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)


![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B11710144.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde](/img/structure/B11710160.png)

